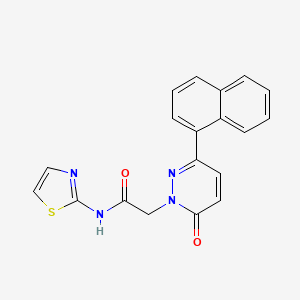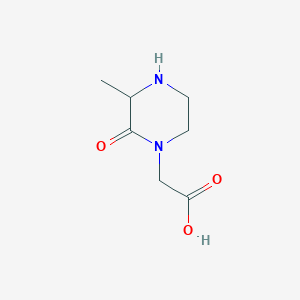
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the 4-position and an aldehyde group at the 2-position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde typically involves the chloromethylation of oxazole derivatives. One common method is the reaction of oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of 4-(Chloromethyl)-1,3-oxazole-2-carboxylic acid.
Reduction: Formation of 4-(Chloromethyl)-1,3-oxazole-2-methanol.
科学研究应用
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in oxidation and reduction reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical and biological activities.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but contains a benzene ring instead of an oxazole ring.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a phenyl ring and trimethoxysilane group.
4-(Chloromethyl)pyrimidine: Contains a pyrimidine ring instead of an oxazole ring.
Uniqueness
4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde is unique due to its combination of a chloromethyl group and an aldehyde group on an oxazole ring This unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis
属性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C5H4ClNO2/c6-1-4-3-9-5(2-8)7-4/h2-3H,1H2 |
InChI 键 |
PZJPFFURTWPOLY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(O1)C=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)


![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)





![(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14866526.png)
